molecular formula C19H22N2O5S B488440 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-14-8

5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488440
CAS No.: 442650-14-8
M. Wt: 390.5g/mol
InChI Key: ZEGZHJPTUVRYBW-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound with a unique structure that includes methoxy and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the methylsulfonyl group: This step involves the reaction of the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrazole ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of desulfonylated or modified pyrazole derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, affecting biochemical pathways.

    Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-1H-pyrazole: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The presence of both methoxy and methylsulfonyl groups in 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole makes it unique compared to other similar compounds

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-14-7-5-13(6-8-14)17-12-18(21(20-17)27(4,22)23)16-11-15(25-2)9-10-19(16)26-3/h5-11,18H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZHJPTUVRYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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